![molecular formula C17H13BrFN3O2S B305473 N-(4-bromo-2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305473.png)
N-(4-bromo-2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, commonly known as BFOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFOA is a novel sulfhydryl-containing compound that has shown promising results in various biological and chemical assays.
Wirkmechanismus
The mechanism of action of BFOA is not fully understood, but it is believed to involve the sulfhydryl group present in the compound. The sulfhydryl group has been shown to interact with various enzymes and proteins, leading to their inhibition or activation. BFOA has also been shown to interact with DNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
BFOA has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. BFOA has also been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BFOA in lab experiments include its high potency, low toxicity, and ease of synthesis. However, the limitations of using BFOA include its poor solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research of BFOA, including the development of new synthetic methods, the investigation of its potential applications in the treatment of various diseases, and the study of its mechanism of action at the molecular level. Additionally, the use of BFOA as a precursor for the synthesis of new materials and the development of new analytical methods for the detection of BFOA are also potential areas of research.
Synthesemethoden
The synthesis of BFOA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 5-(3-methylphenyl)-1,3,4-oxadiazol-2-thiol, which is then reacted with 4-bromo-2-fluoroaniline to form the intermediate compound. The final step involves the reaction of the intermediate compound with chloroacetic acid to form BFOA. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
BFOA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BFOA has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In biochemistry, BFOA has been used as a tool to study the mechanism of action of various enzymes and proteins. In material science, BFOA has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and polymers.
Eigenschaften
Produktname |
N-(4-bromo-2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
---|---|
Molekularformel |
C17H13BrFN3O2S |
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H13BrFN3O2S/c1-10-3-2-4-11(7-10)16-21-22-17(24-16)25-9-15(23)20-14-6-5-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23) |
InChI-Schlüssel |
HJSWJANZKITZKG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)F |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.